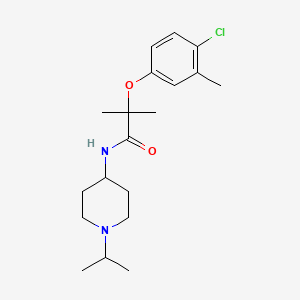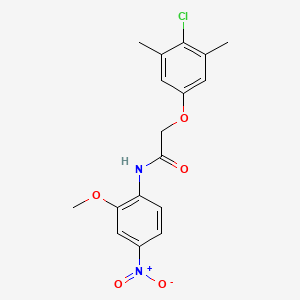
N-(anilinocarbonothioyl)-4-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(anilinocarbonothioyl)-4-butoxybenzamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins in cancer cells. It was first synthesized by Abbott Laboratories in 2005 and has since been studied extensively for its potential as a cancer therapeutic agent.
Mecanismo De Acción
N-(anilinocarbonothioyl)-4-butoxybenzamide binds to the BH3-binding groove of anti-apoptotic proteins, preventing them from interacting with pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-4-butoxybenzamide has been shown to induce apoptosis in a variety of cancer cell lines, both in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models of cancer. However, N-(anilinocarbonothioyl)-4-butoxybenzamide has limited bioavailability and is rapidly metabolized in vivo, which may limit its effectiveness as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(anilinocarbonothioyl)-4-butoxybenzamide is a valuable tool for studying the role of anti-apoptotic proteins in cancer cells. Its ability to selectively target these proteins makes it a useful tool for dissecting the complex pathways involved in cancer cell survival. However, its limited bioavailability and rapid metabolism can make it difficult to use in certain experimental settings.
Direcciones Futuras
Future research on N-(anilinocarbonothioyl)-4-butoxybenzamide will likely focus on developing more potent and selective inhibitors of anti-apoptotic proteins. Additionally, combination therapy with other chemotherapeutic agents may improve the efficacy of N-(anilinocarbonothioyl)-4-butoxybenzamide in the treatment of cancer. Finally, the development of more effective delivery methods may help overcome the limitations of N-(anilinocarbonothioyl)-4-butoxybenzamide's bioavailability and metabolism.
Métodos De Síntesis
The synthesis of N-(anilinocarbonothioyl)-4-butoxybenzamide involves several steps, including the reaction of 4-butoxybenzoyl chloride with aniline to form N-(4-butoxybenzoyl)aniline. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding thioamide. Finally, the thioamide is reacted with 4-fluoronitrobenzene in the presence of a palladium catalyst to form N-(anilinocarbonothioyl)-4-butoxybenzamide.
Aplicaciones Científicas De Investigación
N-(anilinocarbonothioyl)-4-butoxybenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to induce apoptosis in cancer cells by targeting anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. N-(anilinocarbonothioyl)-4-butoxybenzamide has also been shown to synergize with other chemotherapeutic agents, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
4-butoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-3-13-22-16-11-9-14(10-12-16)17(21)20-18(23)19-15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHCLEIENZZFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(phenylcarbamothioyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4973938.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B4973949.png)
![5-acetyl-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4973951.png)

![1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene](/img/structure/B4973969.png)
![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B4973977.png)

![5-{[(4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4973997.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974003.png)
![2,2'-{[4-(dimethylamino)phenyl]methylene}bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B4974010.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4974021.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide 1-oxide](/img/structure/B4974026.png)

![6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B4974036.png)